Product packaging for 2,4,7-Trimethyldibenzothiophene(Cat. No.:CAS No. 216983-03-8)

2,4,7-Trimethyldibenzothiophene

Cat. No.: B047645
CAS No.: 216983-03-8
M. Wt: 226.3 g/mol
InChI Key: YDWNRDFOOADVGC-UHFFFAOYSA-N
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Description

2,4,7-Trimethyldibenzothiophene is a high-purity, synthetically derived polycyclic aromatic sulfur heterocycle (PASH) of significant interest in advanced materials and geochemical research. Its primary research value lies in its application as a key building block (synthon) in the development of organic electronic materials, where its rigid, planar dibenzothiophene core and specific methyl substitution pattern modulate electronic properties, solubility, and crystal packing in organic semiconductors and hole-transport materials. In geochemistry and environmental science, this compound serves as a highly specific biomarker and internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS). Its distinct isomer pattern allows researchers to track the origin and weathering processes of crude oils, sedimentary organic matter, and environmental pollutants, providing insights into petroleum systems and the fate of sulfur-containing contaminants. The mechanism of action in these contexts is rooted in its molecular stability and unique physicochemical signature, which enables precise identification and quantification in complex matrices. This reagent is an essential tool for scientists pushing the boundaries of material science and advanced analytical geochemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14S B047645 2,4,7-Trimethyldibenzothiophene CAS No. 216983-03-8

Properties

IUPAC Name

2,4,7-trimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-9-4-5-12-13-7-10(2)6-11(3)15(13)16-14(12)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWNRDFOOADVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC(=CC(=C3S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423829
Record name 2,4,7-trimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216983-03-8
Record name 2,4,7-trimethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Reaction Mechanisms of 2,4,7 Trimethyldibenzothiophene

Catalytic Desulfurization Pathways

The two primary strategies for removing sulfur from petroleum feedstocks are hydrodesulfurization (HDS) and oxidative desulfurization (ODS). researchgate.net Both processes aim to cleave the carbon-sulfur (C-S) bonds within the thiophenic ring, but they employ different chemical approaches.

Hydrodesulfurization (HDS) Studies

Hydrodesulfurization is a catalytic process that uses hydrogen to remove sulfur from organic compounds, converting it into hydrogen sulfide (B99878) (H2S). wikipedia.org While effective for many sulfur compounds, HDS of sterically hindered dibenzothiophenes, such as those with alkyl substituents, presents significant challenges. nih.gov

Catalytic Systems and Reactor Performance for Hindered Dibenzothiophenes

Conventional HDS catalysts are typically composed of cobalt or nickel-promoted molybdenum or tungsten sulfides supported on high-surface-area materials like gamma-alumina (γ-Al2O3). nih.govmdpi.com However, the efficiency of these catalysts is significantly reduced when processing refractory sulfur compounds like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), a model compound for highly hindered dibenzothiophenes. nih.gov The steric hindrance caused by the methyl groups near the sulfur atom impedes the interaction of the molecule with the active sites of the catalyst. utrgv.edu

To enhance the HDS of hindered dibenzothiophenes, research has focused on developing more advanced catalytic systems. These include:

Novel Support Materials: The use of alternative supports like hierarchically porous Al2O3, which possesses both meso- and macroporous channels, has been shown to improve catalytic activity. acs.org These structures can facilitate the diffusion of bulky molecules to the active sites. The introduction of heteroatoms like silicon (Si) and zirconium (Zr) into the support can also modify the catalyst's acidity and the morphology of the active MoS2 phase, thereby influencing HDS activity and selectivity. acs.org

Ternary Metal Sulfides: Catalysts incorporating a third metal, such as Ni-Mo-W, have been investigated to enhance the hydrogenation function, which is crucial for the removal of sulfur from highly substituted dibenzothiophenes. nih.gov

Zeolite-Based Catalysts: Y-type zeolites, both in their original and decationized forms, have been studied for the HDS of DBT, showing varied initial and long-term activity depending on metal loading (e.g., Co, Mo). capes.gov.br

The performance of these catalytic systems is typically evaluated in high-pressure batch or continuous flow reactors. For instance, the HDS of DBT over a freshly sulfided catalyst has been carried out in a batch reactor at 320 °C and 5.5 MPa total H2 pressure. nih.gov The reaction products are then analyzed to determine the conversion rate and the selectivity towards different desulfurization pathways.

Table 1: Comparison of HDS Catalyst Systems for Hindered Dibenzothiophenes

Catalyst SystemSupport MaterialKey FeaturesReference
NiMoSHierarchically Porous Al2O3-ZrEnhanced acidity and modified active phase morphology. acs.org
Ni-Mo-WAl2O3-CeO2Improved hydrogenation function. nih.gov
CoMoY-type ZeoliteVaried activity based on metal loading and zeolite form. capes.gov.br
Influence of Alkyl Substituents on HDS Reactivity and Steric Effects

The position and number of alkyl substituents on the dibenzothiophene (B1670422) ring have a profound impact on its HDS reactivity. Steric effects, which are non-bonding interactions that influence the shape and reactivity of molecules, play a crucial role. wikipedia.org Alkyl groups located at positions close to the sulfur atom, such as the 4 and 6 positions in 4,6-DMDBT, create steric hindrance. utrgv.edu This hindrance makes it difficult for the sulfur atom to approach and adsorb onto the active sites of the catalyst, thereby slowing down the desulfurization reaction. utrgv.edu

Studies have shown that the HDS rate of alkylated dibenzothiophenes decreases as the steric hindrance around the sulfur atom increases. For example, the HDS of 4,6-DMDBT is significantly slower than that of unsubstituted DBT. researchgate.net The methyl groups in 2,4,7-trimethyldibenzothiophene are positioned at the 2, 4, and 7 positions. The methyl group at the 4-position, being adjacent to the sulfur atom, is expected to exert a significant steric effect, making this compound more refractory to HDS than DBT itself. Research on the relative HDS rates of different methylated DBTs has shown that substitution at the 4 and 6 positions has the most pronounced inhibiting effect. researchgate.net

Mechanistic Insights into C-S Bond Cleavage under HDS Conditions

The cleavage of the C-S bond in dibenzothiophenes during HDS can occur through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). uu.nlresearchgate.net

Direct Desulfurization (DDS): In this pathway, the C-S bond is cleaved directly without prior hydrogenation of the aromatic rings. This results in the formation of biphenyl (B1667301).

Hydrogenation (HYD): This pathway involves the initial hydrogenation of one or both of the aromatic rings of the dibenzothiophene molecule, followed by the cleavage of the C-S bond. This typically leads to the formation of cyclohexylbenzene (B7769038) or bicyclohexyl.

The DDS pathway is generally considered to be more sterically hindered. For highly substituted dibenzothiophenes like 4,6-DMDBT, the HYD pathway is often favored because the initial hydrogenation of the aromatic ring can alleviate the steric hindrance around the sulfur atom, facilitating the subsequent C-S bond cleavage. nih.gov

Density functional theory (DFT) calculations have been employed to investigate the mechanisms of C-S bond cleavage on catalyst surfaces. uu.nl These studies suggest that promoter atoms like cobalt on the edges of MoS2 slabs can play a direct role in activating and breaking the C-S bond. uu.nl The presence of dissociated hydrogen on adjacent sites strongly favors this process. uu.nl For unsubstituted aromatic sulfides, the activation barrier for C-S bond cleavage to a Co atom is around 1.0-1.1 eV/atom, while for the more sterically hindered 4,6-DMDBT, this barrier is higher. uu.nl

Oxidative Desulfurization (ODS) Processes

Oxidative desulfurization presents an alternative to HDS, operating under milder conditions of temperature and pressure. researchgate.net This process involves the oxidation of the sulfur atom in thiophenic compounds to form sulfoxides and subsequently sulfones. acs.org These oxidized species are more polar than the parent sulfur compounds and can be easily separated from the non-polar fuel matrix by solvent extraction or adsorption. acs.org

Mechanistic Investigations of Oxidation to Sulfoxides and Sulfones

The oxidation of dibenzothiophenes, including this compound, is typically carried out using an oxidizing agent, often in the presence of a catalyst. Common oxidants include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide. unipi.it

The generally accepted mechanism for the oxidation of dibenzothiophene involves a two-step process:

Oxidation to Sulfoxide (B87167): The sulfur atom in the dibenzothiophene molecule is first oxidized to a sulfoxide.

Oxidation to Sulfone: The sulfoxide is then further oxidized to the corresponding sulfone. researchgate.net

Various catalytic systems have been developed to facilitate this oxidation. These include:

Molybdenum-based catalysts: cis-Dioxomolybdenum(VI) complexes and molybdenum-based polyoxometalates have shown high catalytic activity for the oxidation of DBT and its derivatives. unipi.itresearchgate.net

Tungsten-based catalysts: Tungsten(VI) oxide (WO3) has also been used as a catalyst for the oxidation of DBT to its sulfone. utrgv.edu

Ionic Liquids: Imidazolium-based ionic liquids can act as both extractants for the sulfur compounds and as a reaction medium, sometimes in combination with a metal catalyst. unipi.it

Studies have shown that the oxidation of DBT to dibenzothiophene-sulfone can be achieved with high conversion rates. For example, using a silica-based system in a hydrogen-donating solvent, 80% of the initial DBT was oxidized to the sulfone. researchgate.net Similarly, a {Mo132} nanoball catalyst supported on activated carbon achieved up to 99.5% sulfur removal from a model fuel containing DBT. rsc.org The product of the oxidation is typically confirmed to be the sulfone through analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS). utrgv.eduresearchgate.netrsc.org

Biodesulfurization (BDS) Research

Biodesulfurization (BDS) presents a biochemical alternative to conventional hydrodesulfurization, targeting the removal of sulfur from heterocyclic compounds under ambient temperature and pressure. This technology leverages specific metabolic pathways in microorganisms to cleave carbon-sulfur bonds.

The most extensively studied metabolic route for the biodesulfurization of dibenzothiophene and its alkylated derivatives is the "4S pathway". nih.govfrontiersin.orgresearchgate.net This pathway is notable because it removes the sulfur atom without degrading the valuable carbon structure of the molecule, converting the thiophenic compound into a hydroxylated biphenyl. nih.gov Several bacterial genera, including Rhodococcus, Gordonia, Bacillus, and Pseudomonas, have been identified as capable of utilizing this pathway. nih.govmdpi.com

The 4S pathway proceeds through four key enzymatic steps:

DBT → DBT-sulfoxide (DBTO): The initial step is the oxidation of the sulfur atom in the dibenzothiophene molecule, catalyzed by a monooxygenase. researchgate.net

DBTO → DBT-sulfone (DBTO₂): A second oxidation step, performed by another monooxygenase, further oxidizes the sulfoxide to a sulfone. researchgate.net

DBTO₂ → 2-hydroxybiphenyl-2'-sulfinate (HPBS): The C-S bond is cleaved by a monooxygenase, opening the thiophene (B33073) ring to form HPBS. nih.gov

HPBS → 2-hydroxybiphenyl (2-HBP) + Sulfite: The final step involves a desulfinase enzyme that removes the sulfur as sulfite, yielding the final organic product, 2-HBP. researchgate.netnih.gov

While DBT is the prototypical substrate for these studies, microorganisms possessing the 4S pathway have also shown activity against alkylated derivatives, such as 2,8-dimethyl DBT and 4,6-dimethyl DBT. nih.gov This indicates that the pathway is a viable model for the transformation of this compound. A significant challenge in BDS is the feedback inhibition of the 4S pathway enzymes by the end product, 2-HBP. frontiersin.org

The 4S pathway is mediated by a series of enzymes encoded by the dsz operon. nih.gov The characterization of these enzymes is crucial for understanding and improving the efficiency of the biodesulfurization process.

The core enzymes of the system are:

DszC (DBT monooxygenase): This enzyme catalyzes the first oxidation step, converting DBT to DBT-sulfoxide. researchgate.netnih.gov

DszA (DBT-sulfone monooxygenase): This enzyme is responsible for the second and third steps: the oxidation of DBTO to DBTO₂ and the subsequent C-S bond cleavage that forms HPBS. researchgate.netnih.gov

DszB (HPBS desulfinase): This enzyme completes the pathway by catalyzing the hydrolytic removal of the sulfinate group from HPBS to produce 2-HBP and inorganic sulfite. nih.govnih.gov

Both DszC and DszA are flavin-dependent monooxygenases, requiring a supply of reduced flavin mononucleotide (FMNH₂) to function. nih.govresearchgate.net This is provided by a fourth enzyme:

DszD (NADH-FMN oxidoreductase): This enzyme reduces FMN to FMNH₂ using NADH as a reducing equivalent, thereby regenerating the cofactor needed by the monooxygenases. nih.gov

Researchers have purified and characterized these enzymes from various microorganisms, such as Rhodococcus erythropolis and the moderately thermophilic Bacillus subtilis WU-S2B. nih.govnih.gov The enzymes from thermophilic organisms are of particular interest due to their higher stability and optimal activity at elevated temperatures, which could be advantageous for industrial applications. nih.govnih.gov

Table 3: Key Enzymes of the 4S Biodesulfurization Pathway
EnzymeEncoding GeneFunctionReactant(s)Product(s)Source
DBT MonooxygenasedszCFirst oxidation of sulfur atomDibenzothiopheneDibenzothiophene-sulfoxide researchgate.netnih.gov
DBT-sulfone MonooxygenasedszASecond oxidation and C-S bond cleavageDibenzothiophene-sulfoxide, Dibenzothiophene-sulfoneDibenzothiophene-sulfone, 2-hydroxybiphenyl-2'-sulfinate researchgate.netnih.gov
HPBS DesulfinasedszBFinal desulfurization step2-hydroxybiphenyl-2'-sulfinate2-hydroxybiphenyl, Sulfite nih.govnih.gov
NADH-FMN OxidoreductasedszDRegeneration of reduced flavin cofactorFMN, NADHFMNH₂, NAD⁺ nih.gov

Theoretical and Computational Investigations of Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reactivity and electronic properties of molecules, including sulfur heterocycles like this compound. While specific DFT studies focusing solely on the 2,4,7-trimethyl isomer are not prevalent in the literature, research on DBT and other substituted thiophenes provides significant insight into the utility of this approach.

DFT calculations allow for the elucidation of molecular structures, with computed bond lengths and angles often showing close agreement with experimental data from techniques like X-ray diffraction. researchgate.net This validation is crucial for building accurate molecular models. More importantly, DFT is used to clarify reaction mechanisms by calculating the energy profiles of reaction pathways. For example, in the context of oxidative desulfurization, DFT has been employed to study the interaction between DBT and a catalyst. nih.gov These studies can determine the energy barriers for specific reaction steps, revealing that the presence of an effective catalyst significantly lowers the energy required for the oxidation to proceed. nih.gov

For a molecule like this compound, DFT can be used to:

Predict Electronic Properties: Calculate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. These parameters are key to understanding the molecule's reactivity, particularly the susceptibility of the sulfur atom to electrophilic attack during oxidation.

Analyze Steric Effects: Model the three-dimensional structure to understand how the placement of the three methyl groups influences the accessibility of the sulfur atom to catalysts or enzymes. Steric hindrance is a critical factor in the desulfurization of substituted DBTs.

Simulate Reaction Mechanisms: Map the potential energy surface for reactions like oxidation or the initial steps of biodesulfurization. This helps identify transition states and intermediates, providing a detailed, step-by-step view of the transformation that complements experimental observations. nih.gov

In essence, DFT studies provide a molecular-level understanding of the factors governing the reactivity of this compound, guiding the rational design of more efficient catalysts and desulfurization processes.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound plays a crucial role in its chemical behavior. The molecule consists of a central thiophene ring fused to two benzene (B151609) rings, with methyl groups at the 2, 4, and 7 positions. This substitution pattern influences the electron distribution and the energies of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity. Studies have shown a correlation between the HOMO energy and the hydrodesulfurization rate constants for a series of dibenzothiophene derivatives. researchgate.net For the series of x,4,7-trimethyldibenzothiophene molecules (where x can be 1, 2, or 3), this compound is identified as the most reactive. researchgate.netsemanticscholar.org This heightened reactivity is linked to the activity of the sulfur atom, which is enhanced by the placement of the third methyl group in the para position relative to the carbon atom bonded to the sulfur. researchgate.netsemanticscholar.org

The unique electronic structure of this compound, with its electron-rich nature and structural rigidity, makes it a candidate for applications in the development of organic semiconductors and photovoltaic materials, where fine-tuning of energy levels and charge transport properties is essential.

Electrostatic Potential Mapping and Active Adsorption Sites

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, ESP maps reveal that steric effects from the methyl groups can render one of two potential competitive adsorption sites inaccessible. semanticscholar.org This effectively makes the sulfur atom more accessible for adsorption processes, which contributes to its higher experimental reactivity compared to other trimethyl-substituted dibenzothiophenes like the 1,4,7- and 3,4,7-isomers. semanticscholar.orgresearchgate.netresearchgate.net While the 1,4,7- and 3,4,7-trimethyldibenzothiophene isomers present more potential adsorption sites, the focused accessibility of the sulfur atom in the 2,4,7-isomer appears to be a key factor in its enhanced reactivity. semanticscholar.orgresearchgate.netresearchgate.net

Adsorption Behavior on Catalytic Surfaces (e.g., MoS2 Nanoclusters)

The adsorption of sulfur-containing compounds onto catalytic surfaces is a critical first step in hydrodesulfurization. Density functional theory (DFT) studies have been employed to understand the adsorption of dibenzothiophene derivatives on molybdenum disulfide (MoS₂) nanoclusters, a common catalyst in HDS. semanticscholar.org For direct desulfurization to occur, the organosulfur molecule typically needs to adsorb through its sulfur atom in an orientation perpendicular to the catalytic surface. semanticscholar.org The steric hindrance caused by methyl groups, as seen in molecules like 4,6-dimethyldibenzothiophene, can impede this necessary orientation, leading to lower reactivity. semanticscholar.org

In the case of this compound, theoretical calculations help predict the active sites for adsorption and chemisorption on such catalytic surfaces. semanticscholar.org The position of the methyl groups in this compound appears to strike a balance, allowing for sufficient activation of the sulfur atom without creating excessive steric hindrance that would prevent its interaction with the catalyst.

Quantitative Reactivity Descriptors and Structure-Reactivity Relationships

Various quantitative reactivity descriptors derived from theoretical calculations can be used to predict the reactivity of molecules and establish structure-reactivity relationships. These descriptors include atomic charges, dipole moments, and bond distances. semanticscholar.org

For the series of {x,4,7-trimethyldibenzothiophene (x = 1, 2, 3)}, local reactivity descriptors have been shown to reproduce the experimental reactivity trend. semanticscholar.org Specifically, global descriptors also correctly predict that this compound is the most reactive molecule in this group. semanticscholar.org The charge on the C4a carbon atom, for instance, can predict that methyl substitutions at the C2 position will result in a more reactive molecule than the corresponding dimethyl derivatives. semanticscholar.org However, it's noteworthy that for this series of molecules, there is no clear relationship between the charge of the sulfur atom and the experimental reactivity. semanticscholar.org This highlights the complexity of predicting reactivity, where multiple factors, including electronic effects and steric accessibility, play a combined role.

Table 1: Reactivity Comparison of Trimethyldibenzothiophene Isomers

CompoundRelative ReactivityKey Structural Feature
This compound HighMethyl group at the para position relative to the C-S bond, enhancing sulfur atom accessibility. researchgate.netsemanticscholar.org
1,4,7-Trimethyldibenzothiophene LowClassified as a low reactive compound. semanticscholar.org
3,4,7-Trimethyldibenzothiophene LowAlso classified as a low reactive compound. semanticscholar.org

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reaction pathways and the associated transition states is fundamental to comprehending the reactivity of this compound, particularly in processes like hydrodesulfurization (HDS). HDS typically proceeds through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). In the DDS pathway, the sulfur atom is directly removed from the molecule. In the HYD pathway, one of the aromatic rings is first hydrogenated, followed by the removal of the sulfur atom. researchgate.net

For dibenzothiophene and its derivatives, computational studies involving transition state analysis have been conducted to determine the energy barriers for different reaction steps. acs.org For instance, the cracking of the dibenzothiophene ring to form biphenylthiol is considered a difficult step in the HDS reaction pathway. researchgate.net The activation energies for such elementary steps can be calculated using theoretical methods. researchgate.net

Environmental Occurrence, Fate, and Ecotoxicological Research of 2,4,7 Trimethyldibenzothiophene

Distribution in Petroleum-Derived Products and Contaminated Environmental Matrices

2,4,7-Trimethyldibenzothiophene is a sulfur-containing heterocyclic aromatic compound. nih.gov It is a derivative of dibenzothiophene (B1670422) (DBT), which is a significant component of the organosulfur compounds found in petroleum and other fossil fuel products. cdnsciencepub.com Alkylated dibenzothiophenes, including this compound, are common constituents of crude oil and its refined products. cdnsciencepub.comresearchgate.net

These compounds are frequently detected in environments contaminated by petroleum-related industrial activities. frontiersin.org The distribution of these compounds is of particular concern due to their persistence and potential environmental impact. For instance, the analysis of deeply desulfurized diesel fuel has revealed the presence of various alkyldibenzothiophenes, including C3- and C4-DBTs, with isomers containing up to six alkyl carbon atoms being detectable. epa.gov Research has shown that methyl groups in the 1 and 4 positions of dibenzothiophene can lead to lower reactivity during hydrodesulfurization (HDS) processes, causing them to accumulate in the final desulfurized products. epa.gov

The following table provides a summary of the distribution of this compound and related compounds in various matrices.

Table 1: Distribution of Alkylated Dibenzothiophenes

Compound Family Matrix Key Findings
Alkylated Dibenzothiophenes Deeply Desulfurized Diesel Fuel Isomers with up to six alkyl carbon atoms have been detected. epa.gov
C3- and C4-Dibenzothiophenes Deeply Desulfurized Diesel Fuel Quantified in analyses of diesel fuel. epa.gov
Dibenzothiophenes with substituents in the 4-position Deeply Desulfurized Diesel Fuel Exhibit low rates of hydrodesulfurization, leading to accumulation. epa.gov
Dibenzothiophenes with a methyl group in the 1-position Deeply Desulfurized Diesel Fuel Show lower reactivity under HDS conditions. epa.gov
Dibenzothiophene (DBT) Petroleum and Fossil Fuels Serves as a model compound for organosulfur compounds. cdnsciencepub.com

Environmental Transport and Bioaccumulation Potential of Alkylated Dibenzothiophenes

The environmental transport of alkylated dibenzothiophenes is influenced by their physicochemical properties. For example, 1,2,4-trimethylbenzene, another component of crude oil, is a liquid that does not bind well to soil, allowing it to move through the ground and potentially enter groundwater. epa.gov Similarly, the lipophilic nature of compounds like this compound, indicated by its high XLogP3 value of 5.4, suggests a tendency to partition into fatty tissues of organisms, leading to bioaccumulation. nih.gov

While specific data on the bioaccumulation of this compound is limited, the general behavior of similar compounds suggests that it can be taken up by plants and animals in contaminated environments. epa.gov The persistence of these compounds in the environment raises concerns about their long-term effects on ecosystems.

Biotransformation and Degradation Pathways in Environmental Systems

The biodegradation of dibenzothiophene and its alkylated derivatives is a key process in their environmental fate. cdnsciencepub.com Several microbial degradation pathways have been identified. The "Kodama pathway" involves the initial attack on a carbon atom, while the "4S pathway" begins with catalysis at the sulfur center. nih.gov

In the 4S pathway, utilized by bacteria such as Rhodococcus erythropolis, DBT is stepwise oxidized to DBT-5-oxide (DBTO) and then to DBT-5,5'-dioxide (DBTO2). nih.gov The enzyme DszA then catalyzes the conversion of DBTO2 to 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS), which is subsequently desulfinated by DszB to produce 2-hydroxybiphenyl (HBP). nih.gov A significant advantage of this pathway for bioremediation is that it removes sulfur without reducing the carbon content, thus preserving the fuel value of the hydrocarbon. ethz.ch

The rate of biodesulfurization is affected by the degree and position of alkylation. Generally, increasing alkylation decreases the reactivity of the compound. nih.gov For example, the desulfurization rate of C5-DBT is significantly lower than that of the unalkylated DBT. nih.gov Some bacteria can cometabolize DBT in the presence of other carbon sources, such as carbazole. nih.gov

The following table outlines the key microbial degradation pathways for dibenzothiophenes.

Table 2: Microbial Degradation Pathways of Dibenzothiophenes

Pathway Initial Step Key Enzymes/Genes Final Product (Example) Organism Example
Kodama Pathway Attack on a carbon atom DOX operon 3-hydroxy-2-formylbenzothiophene Pseudomonas sp. C18 ethz.ch
4S Pathway Attack on the sulfur atom DszC, DszA, DszB 2-hydroxybiphenyl (HBP) Rhodococcus erythropolis nih.gov
Cometabolism with Carbazole Angular dioxygenation Carbazole 1,9a-dioxygenase DBTO and DBTO2 Sphingomonas sp. strain XLDN2-5 nih.gov

Mammalian Toxicological and Ecotoxicological Assessment

Research indicates that this compound can disrupt key pathways in the reproductive system. nih.gov Specifically, it has been shown to increase estradiol (B170435) output in placental trophoblast cells. nih.gov Estradiol is a crucial hormone in female reproductive health, and its dysregulation can have significant consequences.

The synthesis of steroid hormones, or steroidogenesis, is a complex process involving a cascade of enzymatic reactions that convert cholesterol into various steroid hormones, including estradiol, progesterone (B1679170), and testosterone (B1683101). nih.govyoutube.com Key enzymes in this process include CYP11A1, 3β-hydroxysteroid dehydrogenase (HSD3B2), CYP17A1, CYP21A2, and CYP11B1. nih.gov

Exposure to certain environmental contaminants, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), has been shown to interfere with steroidogenesis, leading to reduced testicular testosterone levels in fetal male rats. frontiersin.orgresearchgate.net While the precise mechanisms for this compound are still under investigation, its demonstrated effect on estradiol production suggests a potential to interfere with the delicate balance of steroid hormone synthesis. nih.gov

The placenta is vital for a successful pregnancy, and its proper function relies on the coordinated activities of placental trophoblast cells. These cells are involved in processes such as hormone production and angiogenesis (the formation of new blood vessels). nih.gov

Studies on human placental trophoblast cells (HTR-8/SVneo cells) have shown that this compound, but not its parent compound DBT, increases estradiol production and enhances tube-like formation, which is a marker for angiogenesis. nih.gov Interestingly, these changes in angiogenesis did not appear to be linked to altered expression of key angiogenic genes like ANGPTL4, VEGFA, and PGF. nih.gov Neither this compound nor DBT showed a concentration-dependent effect on the synthesis of progesterone or the expression of its receptor. nih.gov These findings suggest that exposure to alkylated dibenzothiophenes like this compound may lead to placental dysfunction. nih.gov

The following table summarizes the observed effects of this compound on placental trophoblast cells.

Table 3: Effects of this compound on Placental Trophoblast Cells

Parameter Effect of this compound Effect of Dibenzothiophene (DBT)
Estradiol Output Increased nih.gov No significant effect nih.gov
Tube-like Formation (Angiogenesis) Increased nih.gov No significant effect nih.gov
Progesterone Synthesis No concentration-related effect nih.gov No concentration-related effect nih.gov
Progesterone Receptor Expression No concentration-related effect nih.gov No concentration-related effect nih.gov
Expression of ANGPTL4, VEGFA, PGF No apparent alteration nih.gov Not reported

The mechanisms through which this compound exerts its toxic effects are an area of ongoing research. Many environmental toxicants, such as TCDD, are known to exert their effects by binding to intracellular receptors, like the aryl hydrocarbon receptor (AhR). frontiersin.org This binding can trigger a cascade of downstream events, leading to altered gene expression and cellular dysfunction.

While the specific receptor interactions for this compound have not been fully elucidated, its structural similarity to other polycyclic aromatic hydrocarbons (PAHs) suggests that it may interact with similar cellular pathways. The observed effects on steroidogenesis and placental cell function point towards a disruption of endocrine signaling pathways. nih.gov Endocrine disruptors are chemicals that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. nih.gov Further research is needed to identify the specific molecular targets and signaling pathways affected by this compound.

Advanced Analytical Methodologies for Characterization and Quantification of 2,4,7 Trimethyldibenzothiophene

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution

For exceptionally complex samples like petroleum, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power compared to single-dimension GC. leco.co.jp This technique employs two different capillary columns connected in series through a modulator. The separation is based on two independent properties (e.g., boiling point on the first column and polarity on the second), resulting in a highly structured two-dimensional chromatogram. researchgate.net

The enhanced peak capacity and resolution of GCxGC are invaluable for separating 2,4,7-trimethyldibenzothiophene from the myriad of other hydrocarbons and heterocycles present in crude oil. leco.co.jpresearchgate.net This leads to "cleaner" mass spectra, which facilitates more confident identification. GCxGC systems can be coupled with various detectors, including time-of-flight mass spectrometers (TOFMS) and flame ionization detectors (FID), sometimes simultaneously. youtube.com The structured chromatograms generated by GCxGC often show distinct groupings of compound classes, which aids in the bulk characterization of samples. youtube.com For instance, different isomers of benzothiophenes can be clearly resolved and identified in a GCxGC chromatogram. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. This capability is crucial for determining the elemental composition of an unknown compound or confirming the identity of a target analyte like this compound. researchgate.net

When analyzing complex mixtures, co-elution can lead to ambiguous results with low-resolution MS. HRMS can distinguish between ions that have the same nominal mass but different exact masses (isobaric interference). For example, it can differentiate a sulfur-containing compound from a hydrocarbon with a similar mass. This is particularly useful in petroleum analysis, where polycyclic aromatic hydrocarbons (PAHs) and PASHs often have similar retention behaviors and fragmentation patterns. researchgate.net The use of HRMS, often a time-of-flight (TOF) or Orbitrap analyzer, coupled with GC or GCxGC, provides unambiguous identification and structural elucidation of compounds in the most complex matrices. youtube.comresearchgate.net

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

TechniquePrimary AdvantageApplication for 2,4,7-TMDBT
GC-MS (SIM)High sensitivity for trace analysisQuantifying low levels in environmental samples. youtube.com
GC-MS/MS (MRM)High selectivity for isomersQuantifying specific isomers in complex mixtures without full separation. researchgate.netresearchgate.net
GCxGC-MSSuperior chromatographic resolutionSeparating from thousands of other compounds in crude oil. leco.co.jp
HRMSAccurate mass for formula determinationUnambiguous confirmation of elemental composition (C₁₅H₁₄S). researchgate.net

Application in Environmental Monitoring and Petroleum Geochemical Fingerprinting

The advanced analytical methodologies described above are pivotal in the fields of environmental science and petroleum geochemistry.

Environmental Monitoring: PAHs and their alkylated derivatives, including PASHs like this compound, are widespread environmental contaminants originating from sources such as oil spills, fossil fuel combustion, and industrial processes. researchgate.netnih.gov Monitoring their presence in air, water, and sediment is crucial for assessing environmental health and risks. nih.gov The high sensitivity and selectivity of techniques like GC-MS/MS are essential for detecting these compounds at the low concentrations typically found in the environment and for differentiating them from biogenic and other anthropogenic compounds. nih.gov For example, alkylated PAHs have been identified as significant contributors to the toxicity of urban air. acs.org

Petroleum Geochemical Fingerprinting: In petroleum geochemistry, alkylated dibenzothiophenes serve as important biomarkers, or "molecular fossils." researchgate.netnumberanalytics.com Their distribution and relative abundance provide critical information about the source rock, thermal maturity, depositional environment, and migration pathways of crude oil. researchgate.netnumberanalytics.comresearchgate.net For instance, specific ratios of trimethyldibenzothiophene isomers have been proposed as molecular tracers to delineate subsurface oil migration and reservoir filling pathways. researchgate.net The ability to accurately separate and quantify isomers like this compound is therefore fundamental to these geochemical assessments, which are vital for oil exploration and production. researchgate.netresearchgate.net The resistance of these sulfur-containing biomarkers to biodegradation makes them particularly robust indicators, even in heavily weathered or degraded oil samples. researchgate.netresearchgate.net

Synthesis Strategies and Derivatization Approaches for Dibenzothiophenes and Their Alkylated Analogues

Contemporary Synthetic Routes to the Dibenzothiophene (B1670422) Core Structure

The dibenzothiophene (DBT) framework, a tricyclic system with two benzene (B151609) rings fused to a central thiophene (B33073) ring, is the foundational structure for 2,4,7-trimethyldibenzothiophene. wikipedia.org Several synthetic methodologies have been developed to construct this core, each with its own set of advantages and applications.

A traditional and effective method involves the reaction of biphenyl (B1667301) with sulfur dichloride in the presence of a Lewis acid catalyst, such as aluminum chloride. wikipedia.org A variation of this approach utilizes elemental sulfur and biphenyl, heated in the presence of anhydrous aluminum chloride, which can produce dibenzothiophene in high yields. chemicalbook.com This Friedel-Crafts-type reaction is a versatile tool for creating substituted dibenzothiophenes. tandfonline.com

Another established route is the intramolecular cyclization of 2-biphenylyl disulfides, which can be catalyzed by palladium(II) through C-H functionalization. More recent innovations have focused on developing more environmentally benign and efficient protocols. For instance, a novel approach involves heating diphenyl with hydrogen sulfide (B99878) at high temperatures over a mixed metal oxide catalyst bed composed of aluminum, chromium, and magnesium oxides. chemicalbook.com

Electrochemical synthesis represents a modern alternative for creating dibenzothiophene-based polymers. This method offers several advantages, including high efficiency and the ability to perform reactions at room temperature without the need for expensive catalysts. frontiersin.org Additionally, a two-step method for synthesizing dibenzothiophene S-oxides has been developed, involving Suzuki-Miyaura coupling of 2-bromoaryl-substituted sulfinate esters followed by intramolecular electrophilic sulfinylation. rsc.orgtus.ac.jp This method is notable for its ability to accommodate a wide range of functional groups. tus.ac.jp

Synthetic Method Reactants Catalyst/Conditions Key Features Reference(s)
Friedel-Crafts ReactionBiphenyl, Sulfur DichlorideAluminum ChlorideTraditional and versatile method. wikipedia.org
Friedel-Crafts ReactionBiphenyl, SulfurAnhydrous Aluminum Chloride, 120°CHigh yield (79%). chemicalbook.com
High-Temperature CatalysisDiphenyl, Hydrogen SulfideMixed Metal Oxides (Al2O3, Cr2O3, MgO), 650°CAlternative protocol for DBT synthesis. chemicalbook.com
Electrochemical PolymerizationMonomers (e.g., DBT-Th)CH2Cl2-Bu4NPF6High-throughput, efficient, room temperature. frontiersin.org
Two-Step S-Oxide Synthesis2-bromoaryl-substituted sulfinate estersSuzuki-Miyaura coupling, then electrophilic sulfinylationAccommodates various functional groups. rsc.orgtus.ac.jp

Regioselective Alkylation Methods for Substituted Dibenzothiophenes

Achieving regioselective alkylation—the controlled placement of alkyl groups at specific positions on the dibenzothiophene core—is critical for synthesizing targeted isomers like this compound. The inherent electronic properties of the dibenzothiophene ring direct substitution patterns. As an electron-rich heterocycle, electrophilic aromatic substitution on dibenzothiophene typically occurs at the positions para to the sulfur atom. wikipedia.org

For benzothiophenes, a related class of compounds, C2 functionalization is generally favored due to the higher acidity of the C-H bond at that position. nih.gov However, C3 functionalization is more challenging and often requires specific strategies. nih.govnih.gov One approach involves the use of directing groups to guide the alkylating agent to the desired position. nih.gov

Recent advancements have focused on developing directing-group-free methods. For instance, readily accessible benzothiophene (B83047) S-oxides can serve as precursors for C3-functionalized benzothiophenes through an interrupted Pummerer reaction, which allows for the introduction of alkyl groups with complete regioselectivity under mild, metal-free conditions. nih.gov Another strategy for C3-alkylation of benzothiophene S-oxides utilizes a gold-catalyzed reaction with alkynes. nih.gov

The choice of base and solvent can also significantly influence the regioselectivity of alkylation. For example, in the alkylation of 2,4-dihydroxybenzaldehydes, cesium bicarbonate in acetonitrile (B52724) has been shown to provide excellent regioselectivity for the 4-position. nih.gov The length and nature of the alkyl chain itself can also impact the properties and crystallinity of the resulting functionalized molecules. mdpi.com

Alkylation Strategy Target Position(s) Key Features Example Compound Class Reference(s)
Electrophilic Aromatic SubstitutionPara to sulfurBased on inherent reactivity of DBT.Dibenzothiophene wikipedia.org
Interrupted Pummerer ReactionC3Directing-group-free, regioselective, mild conditions.Benzothiophene S-oxides nih.gov
Gold-Catalyzed OxyarylationC3Regioselective C-C bond formation.Benzothiophene S-oxides nih.gov
Base-Mediated Alkylation4-positionHigh regioselectivity with specific base/solvent systems.2,4-dihydroxybenzaldehydes nih.gov

Targeted Synthesis of this compound and Related Isomers

The synthesis of specific isomers like this compound often involves multi-step processes starting from appropriately substituted precursors. tandfonline.com Friedel-Crafts-type reactions using methylated biphenyls and sulfur are a common approach, though they can result in mixtures of isomers that require purification. tandfonline.com

A notable method for preparing unsymmetrically substituted dibenzothiophene S-oxides, including a 2,4,7-trimethyl-substituted derivative, utilizes 4,6-dimethyl-substituted 2-bromobenzenesulfinic acid esters. rsc.org This process involves a Br-selective Suzuki-Miyaura coupling followed by an intramolecular electrophilic sulfinylation, allowing for the efficient construction of the target molecule. rsc.org

The purification and identification of these isomers are significant challenges. Due to the similar mass spectra of different isomers, mass spectrometry alone is often insufficient for precise structure determination. tandfonline.com Consequently, techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) are employed to separate the isomeric mixtures, and ¹H NMR spectroscopy is crucial for definitive structure elucidation. tandfonline.com

Isomer Formula Molecular Weight Synthesis Approach Highlight Reference(s)
This compoundC15H14S226.337Synthesized as model compounds for environmental analysis. tandfonline.comnist.govnih.gov
1,4,7-TrimethyldibenzothiopheneC15H14S226.337A related isomer often studied alongside the 2,4,7-trimethyl variant. nist.gov
This compound S-oxideC15H14OSNot specifiedPrepared from 4,6-dimethyl-substituted 2-bromobenzenesulfinic acid esters. rsc.org

Chemical Transformations and Functionalization of this compound

Once synthesized, this compound can undergo further chemical transformations to introduce new functional groups and modify its properties. A primary reaction is the oxidation of the sulfur atom. Using oxidizing agents like peroxides, the sulfide can be converted to the corresponding sulfoxide (B87167) and subsequently to the sulfone. wikipedia.org This transformation is significant as it alters the electronic nature of the molecule. The electron-donating sulfide directs electrophilic substitution to the para positions, while the electron-withdrawing sulfoxide and sulfone groups direct substitution to the meta positions. wikipedia.org

The dibenzothiophene S-oxide moiety itself is a versatile functional group. It can be used in various transformations, including C-H propargylation reactions. rsc.org Furthermore, the development of methods to synthesize dibenzothiophene S-oxides with reactive handles, such as an o-silylaryl triflate moiety, opens up possibilities for a wide range of subsequent reactions through aryne intermediates. rsc.orgtus.ac.jp This allows for the synthesis of highly substituted and complex dibenzothiophene derivatives that are otherwise difficult to access. tus.ac.jp

The reactivity of alkylated dibenzothiophenes is also relevant in industrial processes like oxidative desulfurization of fuels, where the steric hindrance around the sulfur atom caused by alkyl substituents at the 4- and 6-positions can influence the reaction rate. researchgate.net

Transformation Reagent/Condition Product Effect on Reactivity Reference(s)
S-OxidationPeroxidesDibenzothiophene sulfoxide/sulfoneChanges directing effect from para to meta for electrophilic substitution. wikipedia.org
C-H PropargylationNot specifiedPropargylated dibenzothiophene S-oxideIntroduces a new functional group. rsc.org
Aryne FormationFrom o-silylaryl triflate moietyHighly substituted dibenzothiophene derivativesEnables a broad range of transformations. rsc.orgtus.ac.jp

Geochemical Applications of 2,4,7 Trimethyldibenzothiophene As a Molecular Marker

Role in Petroleum Source Rock Characterization and Maturity Assessment

The characterization of petroleum source rocks is fundamental to understanding the petroleum potential of a sedimentary basin. researchgate.net This involves assessing the quantity and quality of organic matter and its thermal maturity. researchgate.netnih.gov 2,4,7-Trimethyldibenzothiophene, along with other alkylated dibenzothiophenes, plays a crucial role in determining the thermal maturity of source rocks and crude oils. ekb.eg

Thermal maturity refers to the extent of heat-induced chemical alteration of kerogen (the solid, insoluble organic matter in sedimentary rocks) into petroleum. As source rocks are subjected to increasing temperatures with deeper burial, the molecular composition of the organic matter systematically changes. The distribution of different isomers of trimethyldibenzothiophenes (TMDBTs) is influenced by their relative thermodynamic stabilities.

Based on the principles of thermodynamic stability, the ratio of 2,4,6-TMDBT to the sum of 2,4,7-TMDBT and 2,4,8-TMDBT has been proposed as an effective maturity indicator. ekb.egresearchgate.net With increasing maturity, this ratio is expected to change in a predictable manner, reflecting the transformation of less stable isomers to more stable ones. ekb.eg This relationship has been shown to correlate well with other established maturity parameters, such as the 4-/1-methyldibenzothiophene (MDR) ratio and vitrinite reflectance (%Ro). researchgate.net

Table 1: Thermal Maturity Indicators Based on Trimethyldibenzothiophenes

Maturity Parameter Description Application
2,4,6-/(2,4,7-+2,4,8)-TMDBT Ratio of the thermodynamically more stable 2,4,6-isomer to the less stable 2,4,7- and 2,4,8-isomers. Assesses the thermal maturity of source rocks and oils, particularly in sulfur-rich environments. ekb.egresearchgate.net
Cross-plot with 4-/1-MDBT Correlating the TMDBT ratio with the well-established Methyldibenzothiophene Ratio (MDR). Provides a more robust assessment of thermal maturity by combining multiple indicators. ekb.eg

Interpretation of Depositional Environments and Redox Conditions

The molecular composition of organic matter in source rocks also carries signatures of the original depositional environment. The presence and relative abundance of specific sulfur-containing compounds, including 2,4,7-TMDBT, can provide clues about the conditions under which the organic matter was deposited and preserved.

The formation of dibenzothiophenes and their alkylated derivatives is linked to the incorporation of sulfur into organic molecules during early diagenesis (the physical and chemical changes occurring in sediments after initial deposition). This process is particularly prevalent in anoxic (oxygen-deficient) and euxinic (anoxic and sulfidic) depositional environments, which are highly favorable for the preservation of organic matter.

The distribution of various polycyclic aromatic sulfur heterocycles (PASHs), including TMDBT isomers, can help differentiate between marine and non-marine depositional settings and assess the redox conditions of the water column during sedimentation. ekb.eg For instance, a high abundance of these sulfur compounds is often indicative of a marine carbonate or evaporitic environment where sulfate (B86663) was readily available for reduction to sulfide (B99878) and subsequent incorporation into organic matter.

Tracing Oil Migration and Biodegradation Processes

Once generated, petroleum migrates from the source rock to a reservoir rock. During this secondary migration, the composition of the oil can be altered through a process known as migration fractionation. researchgate.net Compounds with different polarities and molecular sizes move at different rates, leading to a chromatographic-like separation. researchgate.net

Due to the presence of the sulfur atom, which imparts a slight polarity, alkyldibenzothiophenes like 2,4,7-TMDBT are more strongly adsorbed onto mineral surfaces in the carrier rock compared to non-polar hydrocarbons. This results in a relative depletion of these compounds with increasing migration distance. usgs.gov Ratios of different TMDBT isomers, such as (2,4,7 + 2,4,8)-/(1,4,6 + 1,4,8 + 3,4,6)-TMDBT, have been successfully used to trace subsurface oil migration pathways and delineate reservoir filling histories. researchgate.netresearchgate.net These parameters are particularly useful in mature and even severely biodegraded oils where other migration tracers may be less effective. researchgate.net

Biodegradation, the alteration of petroleum by microorganisms, also affects the distribution of 2,4,7-TMDBT. While generally more resistant to biodegradation than many other hydrocarbon classes, alkylated dibenzothiophenes can be altered by microbial activity. The relative distributions of methyldibenzothiophene isomers have been shown to be altered by biodegradation, and similar effects can be anticipated for trimethyldibenzothiophenes. researchgate.net Therefore, changes in the expected distribution patterns of 2,4,7-TMDBT and its isomers can indicate the occurrence of biodegradation in a reservoir. researchgate.net

Diagnostic Ratios and Isomer Abundance Patterns for Geochemical Correlation

Geochemical correlation, or oil-oil and oil-source rock correlation, is a critical process in petroleum exploration used to link reservoired oils to their parent source rocks. This is achieved by comparing the detailed molecular fingerprints of the oils and source rock extracts. The unique distribution patterns of 2,4,7-TMDBT and other TMDBT isomers serve as valuable parameters in these correlation studies.

The relative abundance of different isomers is controlled by a combination of factors including the original organic matter input, the depositional environment, the thermal maturity, and any post-generative alteration processes like migration and biodegradation. researchgate.net By comparing the specific isomer abundance patterns and diagnostic ratios in different oil samples and potential source rocks, geochemists can establish genetic relationships.

Table 2: Diagnostic Ratios of Trimethyldibenzothiophenes for Geochemical Studies

Diagnostic Ratio Geochemical Application Rationale
2,4,6-/(1,4,6 + 1,4,8 + 3,4,6)-TMDBT Tracing oil migration and reservoir filling pathways. researchgate.netresearchgate.net Based on the differential fractionation of isomers during migration due to differences in thermodynamic stability and polarity. researchgate.net
(2,4,7 + 2,4,8)-/(1,4,6 + 1,4,8 + 3,4,6)-TMDBT Tracing oil migration and reservoir filling pathways. researchgate.netresearchgate.net Similar to the above, this ratio is sensitive to migration-induced fractionation. researchgate.net
2,4,6-/(2,4,7 + 2,4,8)-TMDBT Assessing thermal maturity. ekb.egresearchgate.net Based on the relative thermodynamic stability of the isomers, with the ratio changing predictably with increasing thermal stress. researchgate.net

Emerging Research Frontiers and Future Perspectives on 2,4,7 Trimethyldibenzothiophene Chemistry

Development of Novel Catalytic Materials for Ultra-Deep Desulfurization

The removal of sulfur compounds from fossil fuels, known as desulfurization, is crucial for reducing sulfur dioxide emissions, a major contributor to acid rain. 2,4,7-Trimethyldibenzothiophene is particularly challenging to remove due to the steric hindrance around the sulfur atom caused by the methyl groups. This has led to the development of advanced catalytic materials for ultra-deep desulfurization.

Conventional hydrodesulfurization (HDS) catalysts, typically cobalt- or nickel-promoted molybdenum or tungsten sulfides (Co(Ni)-Mo(W)S₂), are less effective for sterically hindered dibenzothiophenes. researchgate.net Research has therefore focused on two main routes: the direct desulfurization (DDS) pathway, which involves the direct cleavage of the C-S bonds, and the hydrogenation (HYD) pathway, where one of the aromatic rings is first hydrogenated, followed by C-S bond scission. For molecules like this compound, the HYD route is often more favorable. researchgate.net

Recent advancements have explored the use of bimetallic and trimetallic catalysts, such as Ni/Co-promoted Mo and W, which have shown enhanced activity in removing these refractory sulfur compounds. jcsp.org.pk The support material for these catalysts also plays a critical role. For instance, mesoporous TiO₂ has been investigated as a support for NiMo catalysts, demonstrating that the incorporation of potassium can enhance the formation of active sulfided species, leading to nearly 100% dibenzothiophene (B1670422) conversion and high selectivity towards the direct desulfurization pathway. researchgate.net Another promising area is the use of polyoxometalate-based hybrid catalysts, which have shown high desulfurization efficiency at room temperature. mdpi.com

The table below summarizes some of the novel catalytic materials being explored for the desulfurization of dibenzothiophenes.

Catalyst SystemSupport MaterialKey FeaturesReference
Pd-Pt alloysAluminaHighly effective for the HYD route of hydrodesulfurization. researchgate.net
NiMoMesoporous TiO₂ with PotassiumPromotes the formation of more sulfided active species. researchgate.net
Amphiphilic Polyoxometalate-based Hybrid Catalyst-High desulfurization performance at room temperature. mdpi.com
Imidazole-based Heteropolyacid Catalysts-High desulfurization activity under mild conditions. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Environmental Fate

Computational chemistry has become an indispensable tool for understanding the properties and behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to predict its reactivity and environmental fate. njit.edu

DFT calculations can provide insights into the electronic structure and reactivity of the molecule, helping to elucidate the mechanisms of catalytic desulfurization. For example, computational studies can determine the energy barriers for different reaction pathways, such as the DDS and HYD routes, on various catalyst surfaces. nih.gov This information is crucial for designing more efficient catalysts. Molecular electrostatic potential (MESP) maps can reveal the electron-rich and electron-deficient regions of the molecule, predicting its susceptibility to nucleophilic and electrophilic attacks. mdpi.com

Predicting the environmental fate of this compound is another critical application of computational modeling. Quantitative Structure-Activity Relationship (QSAR) models can be used to forecast its biodegradability and toxicity based on its molecular structure. mdpi.comnih.gov These models are trained on experimental data from a wide range of chemicals and can provide a valuable prognosis for new or less-studied compounds. nih.gov Web-based platforms that integrate these predictive models are becoming increasingly available, offering a means to assess the potential environmental risks associated with chemical compounds. nih.gov

Integrated Approaches for Comprehensive Environmental Risk Assessment

A comprehensive environmental risk assessment of this compound requires an integrated approach that combines experimental data with computational predictions. epa.gov This involves evaluating its potential for persistence, bioaccumulation, and toxicity in various environmental compartments.

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have developed frameworks for assessing the risks of chemical substances. epa.govusda.gov These assessments typically involve a thorough review of available literature, identification of potential health and environmental effects, and characterization of exposure-response relationships. epa.gov For data-poor chemicals like this compound, a tiered approach is often employed, starting with predictive models and progressing to more detailed experimental studies if initial assessments indicate a potential for concern.

The Toxicity Equivalence Factor (TEF) methodology is one such approach used for classes of related compounds, like dioxin-like compounds, to evaluate their combined risk. epa.gov While not directly applicable to this compound without specific data, the principle of using structure-activity relationships to inform risk assessment is highly relevant. epa.gov Integrated assessment frameworks aim to provide a holistic view of a chemical's potential impact, guiding decisions on its management and regulation. epa.gov

Elucidating Structure-Activity Relationships for Biological and Catalytic Performance

Understanding the relationship between the molecular structure of this compound and its activity is fundamental to both its biological and catalytic performance. The positions of the methyl groups on the dibenzothiophene skeleton significantly influence its properties.

In terms of catalytic performance, the steric hindrance caused by the methyl groups at the 2, 4, and 7 positions makes the sulfur atom less accessible to the active sites of conventional HDS catalysts. researchgate.net This structural feature is the primary reason for its recalcitrance. Research into structure-activity relationships aims to understand how modifications to the catalyst structure can overcome this steric hindrance. For example, creating catalysts with larger pore sizes or different active site geometries can improve the conversion of such bulky molecules. jcsp.org.pk

From a biological perspective, structure-activity relationship (SAR) studies are crucial for predicting the potential toxicity and biological effects of this compound. nih.govresearchgate.net By comparing its structure to other polycyclic aromatic sulfur heterocycles with known biological activities, researchers can make initial predictions about its potential to interact with biological systems. These studies can help in prioritizing chemicals for further toxicological testing and in understanding the mechanisms of their potential adverse effects. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,4,7-TMDBT in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with dichloromethane (DCM) as the solvent for sample preparation. Validate the method by assessing linearity (R² > 0.99), limit of detection (LOD, e.g., 0.005–0.159 μg/mL for similar dibenzothiophenes), and precision (intraday variability <20%). Recovery rates for 2,4,7-TMDBT can exceed 117% in certain matrices, necessitating matrix-matched calibration .

Q. How do methyl-substitution patterns influence the reactivity of dibenzothiophenes like 2,4,7-TMDBT?

  • Methodology : Compare positional effects using theoretical descriptors (e.g., dipole moment, atomic charges) and experimental rate constants. For 2,4,7-TMDBT, the methyl group at the 2-position para to sulfur enhances sulfur atom activity, increasing desulfurization rates by ~2× compared to 1,4,7-TMDBT or 3,4,7-TMDBT isomers .

Q. What characterization data are essential for confirming the synthesis of 2,4,7-TMDBT?

  • Methodology : Report NMR (¹H/¹³C) shifts for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm), IR absorption for C-S bonds (~700 cm⁻¹), and mass spectral data (e.g., molecular ion at m/z 212). Cross-reference with published spectra for validation .

Q. How can methyl-dibenzothiophene ratios be used in geochemical studies?

  • Methodology : Calculate ratios like 2,4,6-/(2,4,7 + 2,4,8)-trimethyldibenzothiophene to assess thermal maturity in petroleum systems. For example, low ratios (<0.5) indicate immature organic matter, while higher ratios (>1.0) suggest advanced maturity .

Advanced Research Questions

Q. Why does 2,4,7-TMDBT exhibit higher reactivity in desulfurization compared to other trimethyl isomers?

  • Methodology : Use density functional theory (DFT) to model electrostatic potential surfaces. The 2-methyl group in 2,4,7-TMDBT reduces steric hindrance near sulfur, enabling stronger adsorption on catalytic sites (e.g., MoS₂). Experimental rate constants confirm ~2× faster desulfurization than 1,4,7-TMDBT .

Q. How can computational models predict adsorption behavior of 2,4,7-TMDBT on catalytic surfaces?

  • Methodology : Employ quantum chemical descriptors (e.g., Fukui indices, local softness) to identify reactive sites. For 2,4,7-TMDBT, the sulfur atom’s high electrophilicity (f⁻ ≈ 0.45) correlates with strong binding to Lewis acid sites in zeolites or transition-metal catalysts .

Q. What experimental strategies mitigate data discrepancies in recovery rates for 2,4,7-TMDBT during extraction?

  • Methodology : Optimize solvent polarity (e.g., DCM vs. hexane) and use internal standards (e.g., deuterated dibenzothiophenes) to correct matrix effects. For recoveries >100%, validate with spike-and-recovery tests in representative matrices .

Q. How do solvent polarity and surface interactions affect the adsorption efficiency of 2,4,7-TMDBT?

  • Methodology : Conduct batch adsorption experiments with varying solvents (polar protic vs. aprotic) and adsorbents (e.g., activated carbon, silica gel). Polar solvents (e.g., ethanol) reduce hydrophobic interactions, lowering adsorption capacity by ~30% compared to non-polar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.